![molecular formula C22H16Cl2N4O B2937966 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 302936-98-7](/img/structure/B2937966.png)
2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core substituted with chlorophenyl groups
准备方法
The synthesis of 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloroaniline with 2-chloro-3-formylquinoline in the presence of a base can lead to the formation of the desired compound. Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity, such as using catalysts and controlling temperature and pressure .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
科学研究应用
2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit tyrosine kinases, which are involved in signal transduction pathways that regulate cell growth and differentiation. This inhibition can lead to the suppression of cancer cell growth .
相似化合物的比较
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:
- 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
These compounds share a similar core structure but differ in the position and nature of substituents, which can affect their chemical properties and biological activities.
属性
IUPAC Name |
2-(4-chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O/c1-14-2-11-20-27-21(26-18-9-5-16(24)6-10-18)19(22(29)28(20)13-14)12-25-17-7-3-15(23)4-8-17/h2-13,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJCEFXWDHYIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
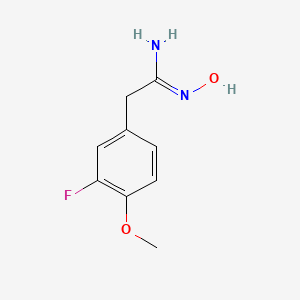
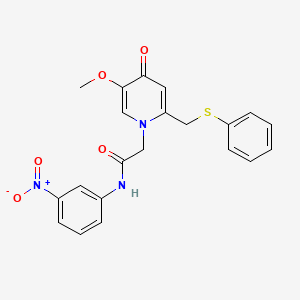
![2-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2937888.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2937889.png)
![1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B2937890.png)
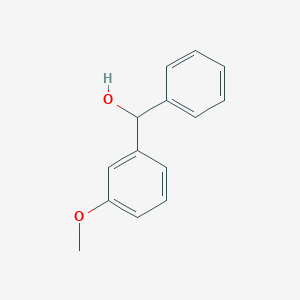
![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2937898.png)
![4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine](/img/structure/B2937899.png)
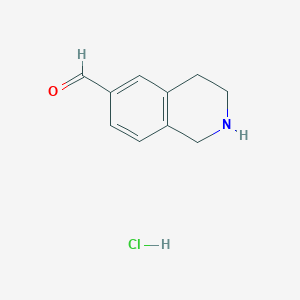
![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2937901.png)
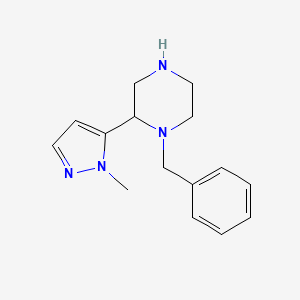
![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2937904.png)
![4-({2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2937906.png)
